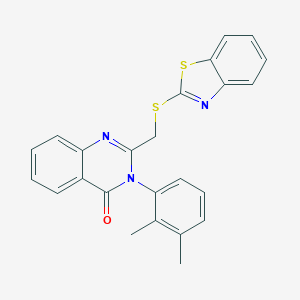
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent to yield the final quinazolinone product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
化学反应分析
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
科学研究应用
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer .
相似化合物的比较
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dimethoxybenzylidene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dichlorobenzylidene)acetohydrazide
Uniqueness
What sets 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one apart is its unique combination of the benzothiazole and quinazolinone moieties, which contribute to its diverse biological activities and potential therapeutic applications .
属性
CAS 编号 |
296792-24-0 |
|---|---|
分子式 |
C24H19N3OS2 |
分子量 |
429.6g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H19N3OS2/c1-15-8-7-12-20(16(15)2)27-22(25-18-10-4-3-9-17(18)23(27)28)14-29-24-26-19-11-5-6-13-21(19)30-24/h3-13H,14H2,1-2H3 |
InChI 键 |
PDRDTDBOMVAQRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















